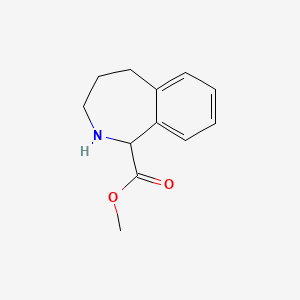

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate

Description

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule is characterized by a tetrahydro-azepine core (saturated at positions 2,3,4,5) and a methyl ester group at the 1-position. This structural motif confers unique conformational flexibility and electronic properties, making it a subject of interest in medicinal chemistry and drug design.

Synthesis of this compound typically involves cyclization reactions starting from substituted aniline derivatives or via functionalization of pre-formed benzazepine scaffolds. For example, alkylation or esterification of the 1-position is a common strategy, as seen in related benzazepine derivatives .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-10-7-3-2-5-9(10)6-4-8-13-11/h2-3,5,7,11,13H,4,6,8H2,1H3 |

InChI Key |

XFXVFBGUOZBYEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . This method ensures the selective formation of the desired benzazepine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated benzazepine derivatives.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including interactions with various receptors and enzymes.

Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate and related compounds:

Structural and Functional Analysis

Core Ring Variations :

- Benzazepine vs. Benzodiazepine : Benzazepines contain one nitrogen atom in the seven-membered ring, whereas benzodiazepines feature two nitrogen atoms. This difference significantly impacts receptor binding; benzodiazepines (e.g., diazepam) target GABAA receptors, while benzazepines like benazepril act on angiotensin-converting enzyme (ACE) .

- Positional Isomerism : The target compound’s 2-benzazepine scaffold differs from benazepril’s 1-benzazepine structure. This positional shift alters the spatial orientation of substituents, affecting molecular interactions with biological targets .

Amino Acid Derivatives: Benazepril incorporates a phenylpropyl-amino-ethoxycarbonyl side chain, mimicking peptide substrates of ACE. This feature is absent in the target compound, explaining its lack of antihypertensive activity .

Biological Activity: N-Alkyl benzazepinones from Puodziunaite et al. (1988) demonstrate sedative effects, suggesting that the target compound’s methyl ester may serve as a prodrug or intermediate for bioactive derivatives .

Synthetic Accessibility :

- The target compound’s synthesis is less complex than benazepril’s multi-step process, which requires stereoselective peptide coupling. This simplicity may facilitate its use as a scaffold for library synthesis .

Biological Activity

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-1-carboxylate (commonly referred to as Methyl benzazepine) is a compound belonging to the benzazepine class of heterocyclic compounds. This class is noted for its diverse biological activities and potential therapeutic applications. This article will discuss the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has a complex chemical structure that contributes to its biological activity. The compound's IUPAC name is methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate. It has the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| InChI Key | ZRPYKXHZFPGPRZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in critical biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes that play a role in metabolic pathways.

- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, influencing neuronal signaling.

Biological Activities

This compound has been studied for several biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of benzazepines exhibit antibacterial properties. For instance, studies have shown that certain benzazepine compounds can inhibit the growth of various bacterial strains.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

3. Neuroprotective Properties

Given its structural similarity to other neuroactive compounds, there is interest in exploring its potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives:

Study 1: Antimicrobial Activity

A study published in a pharmacological journal demonstrated that Methyl benzazepine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models in vitro, Methyl benzazepine was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures by over 50% at concentrations of 10 µM.

Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of related compounds indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.